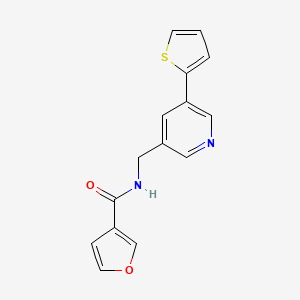

![molecular formula C20H20N4O4S2 B2457708 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797672-46-8](/img/structure/B2457708.png)

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

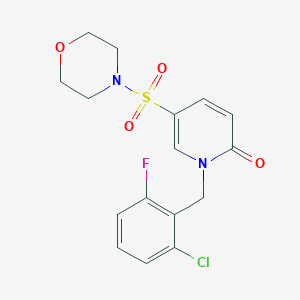

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole ring, a thiophene ring, and a benzo[d]oxazole ring. These types of structures are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the sulfonamide group would likely have a significant impact on its three-dimensional shape and its chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in reactions with electrophiles, and the sulfonamide group can undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the sulfonamide group could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Potential

Research on similar heterocyclic compounds containing a sulfonamido moiety has revealed their potential as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with antibacterial properties, indicating a potential research direction for the compound (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Properties

Ghorab et al. (2015) explored sulfonamide derivatives with potential anticancer activity and radiosensitizing effects. These findings suggest the possible exploration of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in similar domains (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Inhibition of Human Carbonic Anhydrase Isoenzymes

Büyükkıdan et al. (2017) reported on sulfonamide-based compounds inhibiting human carbonic anhydrase isoenzymes I and II. This research implies the potential of similar compounds in targeting specific enzymes for therapeutic purposes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Antimicrobial Activity

Sahin et al. (2012) synthesized azole derivatives, including sulfonamides, showing antimicrobial activities. This suggests the relevance of researching similar sulfonamide compounds in antimicrobial applications (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).

Synthesis and Antitumor Evaluation

Shams et al. (2010) conducted research on heterocyclic compounds derived from similar structures, focusing on their antitumor activities. This implies a potential research application for the compound in oncology (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to have a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-23-17-11-14(6-7-18(17)28-20(23)25)30(26,27)21-8-9-24-16(13-4-5-13)12-15(22-24)19-3-2-10-29-19/h2-3,6-7,10-13,21H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGIXKZIYRVSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4=CC=CS4)C5CC5)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

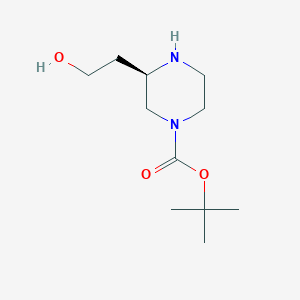

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)

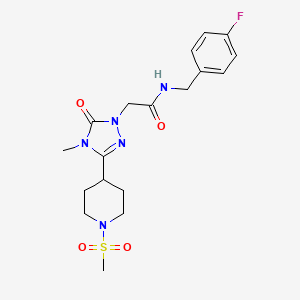

![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)

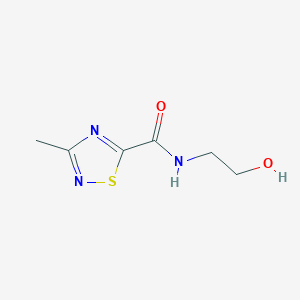

![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)

![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)

![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)